Dibenzo(c,g)phenanthrene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dibenzo(c,g)phenanthrene typically involves the cyclization of suitable precursors under specific conditions. One common method is the photodehydrocyclization of stilbene derivatives, where ultraviolet light induces the formation of the helical structure . Another approach involves the oxidative cyclization of biphenyl precursors using reagents such as iodine or iron(III) chloride .
Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods. The choice of precursors and cyclization conditions can be optimized for larger-scale production, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Dibenzo(c,g)phenanthrene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrogenated derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
Dibenzo(c,g)phenanthrene has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which dibenzo(c,g)phenanthrene exerts its effects is primarily related to its unique helical structure. This structure allows for specific interactions with molecular targets, such as DNA and proteins, through intercalation or binding to specific sites
Comparison with Similar Compounds
Phenanthrene: A polycyclic aromatic hydrocarbon with three fused benzene rings, lacking the helical structure of dibenzo(c,g)phenanthrene.
Benzo©phenanthrene: Another polycyclic aromatic hydrocarbon with a different arrangement of fused benzene rings.
Dibenzo(a,c)phenazine: A compound with a similar helical structure but containing nitrogen atoms in the ring system.
Uniqueness: this compound is unique due to its helical structure, which imparts distinct optical and electronic properties. This helical arrangement allows for specific interactions with biological macromolecules and materials, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
pentacyclo[12.8.0.02,11.03,8.017,22]docosa-1(14),2(11),3,5,7,9,12,15,17,19,21-undecaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14/c1-3-7-19-15(5-1)9-11-17-13-14-18-12-10-16-6-2-4-8-20(16)22(18)21(17)19/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPCLJPYZMKPHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C=CC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172135 | |
Record name | Dibenzo(c,g)phenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00172135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188-52-3 | |
Record name | Dibenzo(c,g)phenanthrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000188523 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzo(c,g)phenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00172135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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